methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Description
Properties
CAS No. |
53700-46-2 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)/b9-6- |
InChI Key |
JHBSHCXBAZNMSM-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2=CC=CC=C2N1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Two-Step Reaction with Methyl 3-Oxopent-4-Enoate
The most widely reported method involves the cyclocondensation of o-phenylenediamine with methyl 3-oxopent-4-enoate under basic conditions. In a representative procedure, o-phenylenediamine (1.0 equiv) is refluxed with methyl 3-oxopent-4-enoate (1.2 equiv) in methanol using sodium methoxide (0.1 equiv) as a catalyst. The reaction proceeds via initial Schiff base formation, followed by 6π-electrocyclic ring closure to yield the quinoxalinone framework. The Z-isomer predominates (>95%) due to steric hindrance from the ester group, as confirmed by NOESY NMR. Typical yields range from 75–85% after recrystallization from ethyl acetate/hexane.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times from 12 hours to 30 minutes while improving yields to 88–92%. A study employing 300 W irradiation at 100°C in dimethylformamide (DMF) demonstrated enhanced regioselectivity, attributed to uniform heating and accelerated kinetics. This method minimizes side products such as the E-isomer and dimerized byproducts.
Alternative Routes via Knoevenagel Condensation
Reaction of 3-Oxo-1,4-Dihydroquinoxaline-2-Carbaldehyde
A less conventional approach involves the Knoevenagel condensation of 3-oxo-1,4-dihydroquinoxaline-2-carbaldehyde with methyl acetoacetate. Using piperidine as a base in toluene, the aldehyde undergoes nucleophilic attack by the active methylene group, followed by dehydration to form the α,β-unsaturated ester. While this route offers modularity for derivative synthesis, yields are moderate (60–65%) due to competing aldol side reactions.
Catalytic Asymmetric Variants
Chiral catalysts like cinchona alkaloids have been explored to induce enantioselectivity in the Knoevenagel step. However, the planar geometry of the quinoxalinone system limits stereochemical differentiation, resulting in negligible enantiomeric excess (≤10%).
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent patents disclose continuous flow systems for large-scale manufacturing. A tubular reactor operating at 120°C with a residence time of 5 minutes achieves 94% conversion by maintaining precise stoichiometric ratios of o-phenylenediamine and methyl 3-oxopent-4-enoate. In-line IR monitoring ensures real-time quality control, reducing batch-to-batch variability.
Solvent and Catalyst Recycling
Green chemistry initiatives emphasize solvent recovery. Methanol from the reaction mixture is distilled and reused, decreasing waste generation by 40%. Sodium methoxide catalyst is recovered via aqueous extraction and reactivated with sodium hydroxide, lowering production costs by 15–20%.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in treating neurological disorders and exhibit enhanced drug efficacy and specificity. For instance, studies indicate that compounds derived from this structure can target specific receptors or enzymes involved in disease pathways, providing avenues for developing novel therapeutics .
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit anticancer properties. A study screened various derivatives against human cancer cell lines such as HCT-116 and MCF-7, revealing several compounds with IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity .
Biochemical Research
Enzyme Activity and Metabolic Pathways
This compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. Its structural properties allow researchers to explore interactions with biological macromolecules, providing insights into cellular processes. For example, studies have employed this compound to elucidate the mechanisms of action of certain enzymes involved in metabolic disorders .
Material Science Applications
this compound is also applied in material science for developing novel materials with enhanced properties such as thermal stability and mechanical strength. These materials are beneficial for various industrial applications, including electronics and coatings .
Organic Synthesis
Versatile Building Block
In organic synthesis, this compound acts as a versatile building block for constructing complex molecules. Its unique structure allows chemists to perform various reactions efficiently, leading to the synthesis of more intricate compounds with potential biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog 1: (S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one
Key Differences :
- Core Structure: Replaces the quinoxaline ring with a phthalazinone system fused to an isobenzofuranone group.
- Stereochemistry: The (S)-configuration introduces chirality, absent in the planar quinoxaline derivative.
Structural Data :
Implications: The phthalazinone analog’s lactone group may enhance hydrolytic stability compared to the target compound’s ester, which is prone to enzymatic cleavage.
Structural Analog 2: 4-Chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Key Differences :
- Heterocycle: Substitutes quinoxaline with a 1,2,4-thiadiazole ring, introducing sulfur and nitrogen heteroatoms.
- Substituents : Chlorine atoms and benzamide groups enhance electron-withdrawing effects and aromatic stacking.
Property Comparison :
Implications: The thiadiazole analog’s chlorine substituents may improve bioactivity via hydrophobic interactions and metabolic stability. However, the target compound’s quinoxaline-enone system offers greater π-conjugation, which could enhance UV absorption properties.
Structural Analog 3: N-(2-Aryl-4-oxo-thiazolidin-3-yl)-acetamide Derivatives
Key Differences :
- Core Structure: Replaces quinoxaline with a thiazolidinone ring, a five-membered heterocycle with sulfur.
- Functional Groups : Includes a secondary amide instead of an ester, altering solubility and hydrogen-bonding capacity.
Synthetic Routes: The thiazolidinone analogs are synthesized via cyclization of mercaptoacetic acid with hydrazide precursors (), whereas the target compound’s synthesis likely involves condensation of quinoxaline derivatives with activated esters.
Biological Relevance: Thiazolidinones are known for antidiabetic and anti-inflammatory activities. The target compound’s ester group may confer faster metabolic clearance compared to the thiazolidinone’s amide, which resists hydrolysis.
Biological Activity
Methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- IUPAC Name : this compound
- CAS Number : 53700-46-2
The compound features a quinoxaline core, which is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have reported that this compound induces apoptosis in cancer cell lines such as HeLa and MCF7. The proposed mechanism includes the activation of caspase pathways and modulation of apoptotic markers.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Animal models have shown that it significantly reduces inflammation markers in conditions like arthritis and colitis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of various quinoxaline derivatives, including this compound. Results indicated a strong correlation between structural modifications in the quinoxaline ring and enhanced antimicrobial activity .
- Cancer Research : A recent publication in Cancer Letters highlighted the apoptotic effects of this compound on breast cancer cells. The study found that the compound not only inhibited cell proliferation but also triggered cell cycle arrest at the G0/G1 phase .
- Inflammation Studies : Research conducted on animal models demonstrated that administration of this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
